molecular formula C9H8O3 B8132686 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Cat. No.: B8132686
M. Wt: 164.16 g/mol
InChI Key: NONNFGDZTFJDTM-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methylisobenzofuran-1(3H)-one: is a chemical compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available precursors such as methyl salicylate or related compounds.

    Reaction Conditions: The key steps might include cyclization reactions, hydroxylation, and methylation under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-methylisobenzofuran-1(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

5-Hydroxy-7-methylisobenzofuran-1(3H)-one:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It might bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

5-Hydroxy-7-methylisobenzofuran-1(3H)-one: can be compared with other similar compounds, such as:

    5-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group, which might affect its reactivity and biological activity.

    7-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group, influencing its chemical properties and applications.

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-hydroxy-7-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONNFGDZTFJDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)OC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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